molecular formula C17H19N3O2 B5430253 (3aR*,7aS*)-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole

(3aR*,7aS*)-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole

Cat. No. B5430253
M. Wt: 297.35 g/mol
InChI Key: AIDRBJBEZHNLJD-OKILXGFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a pyrazole ring, a furan ring, and an isoindole ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, which is often found in various pharmaceuticals due to its ability to bind to various enzymes and receptors in the body . The furan ring is a five-membered ring with an oxygen atom, which is a common motif in natural products and pharmaceuticals. The isoindole ring is a fused ring system containing a benzene ring and a pyrrole ring.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, it could potentially act by binding to certain enzymes or receptors in the body. The pyrazole ring, in particular, is known to bind to various biological targets .

properties

IUPAC Name

[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(19-10-13-4-1-2-5-14(13)11-19)16-7-6-15(22-16)12-20-9-3-8-18-20/h1-3,6-9,13-14H,4-5,10-12H2/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDRBJBEZHNLJD-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CN(C2)C(=O)C3=CC=C(O3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]2[C@H]1CN(C2)C(=O)C3=CC=C(O3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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